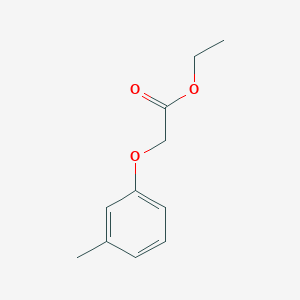

Ethyl 2-(m-tolyloxy)acetate

Overview

Description

Ethyl 2-(m-tolyloxy)acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(m-tolyloxy)acetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound is an ester derived from m-tolyl alcohol and acetic acid. Its molecular formula is , and it features an aromatic ring that contributes to its biological activity. The presence of the m-tolyl group enhances lipophilicity, which may influence its interaction with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a derivative known as 2-(m-tolyloxy)acetohydrazide was synthesized and tested for its antimicrobial potential against various pathogens. The results indicated that compounds containing electron-withdrawing groups displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus flavus .

Table 1: Antimicrobial Activity of Compounds Derived from this compound

| Compound | Diameter of Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| 4c | 20 | S. aureus |

| 4d | 18 | E. coli |

| 4e | 15 | C. albicans |

| 4f | 16 | A. flavus |

Cytotoxicity and Antitumor Activity

This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation by inducing apoptosis in certain tumor cell types. The mechanism involves modulation of histone acetylation through inhibition of histone acetyltransferases (HATs), which are crucial for chromatin remodeling and gene expression associated with cell division .

The biological activity of this compound can be attributed to several mechanisms:

- Histone Acetylation Modulation : The compound may influence the activity of HATs, leading to altered gene expression profiles that affect cell cycle progression and apoptosis .

- Membrane Interaction : Due to its lipophilic nature, this compound can integrate into cellular membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds in this class can induce oxidative stress in cells, which may contribute to their cytotoxic effects .

Case Studies

A notable case study involved the synthesis of various derivatives from this compound, where researchers evaluated their biological activities systematically. The study highlighted the correlation between structural modifications (such as the introduction of different functional groups) and enhanced biological efficacy .

Properties

IUPAC Name |

ethyl 2-(3-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITOTGGGSHWZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546488 | |

| Record name | Ethyl (3-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66047-01-6 | |

| Record name | Ethyl (3-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.